Ethylene glycol diacetoacetate
Overview
Description
Ethylene glycol diacetoacetate is an organic compound with the molecular formula C10H14O6. It is an ester derived from ethylene glycol and acetoacetic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Scientific Research Applications
Ethylene glycol diacetoacetate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various esters and ketones.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving esters.
Medicine: this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance the mechanical properties of the final product.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene glycol diacetoacetate can be synthesized through the esterification of ethylene glycol with acetoacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of ethylene glycol and acetoacetic acid in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the ester from any unreacted starting materials and by-products. The purified ester is collected and stored under appropriate conditions to prevent degradation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form ethylene glycol and acetoacetic acid under specific conditions.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidation products may include carboxylic acids and ketones.
Reduction: Reduction typically yields ethylene glycol and acetoacetic acid.
Substitution: Substitution reactions can produce a wide range of products, depending on the nucleophile used.
Mechanism of Action
The mechanism of action of ethylene glycol diacetoacetate involves its ability to undergo esterification and hydrolysis reactions. In biological systems, the compound can be hydrolyzed by esterases to release ethylene glycol and acetoacetic acid, which can then participate in various metabolic pathways. The molecular targets and pathways involved in these reactions depend on the specific enzymes and conditions present in the system.
Comparison with Similar Compounds
Ethylene glycol diacetate: Another ester of ethylene glycol, used in similar applications but with different chemical properties.
Diethylene glycol diacetoacetate: A related compound with two ethylene glycol units, offering different reactivity and applications.
Propylene glycol diacetoacetate: A similar ester derived from propylene glycol, used in various industrial applications.
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
2-(3-oxobutanoyloxy)ethyl 3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-7(11)5-9(13)15-3-4-16-10(14)6-8(2)12/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCUPJATWUWGAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCOC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203019 | |
Record name | Ethylene glycol diacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5459-04-1 | |
Record name | Butanoic acid, 3-oxo-, 1,2-ethanediyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5459-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene glycol diacetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC24317 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethylene glycol diacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylene diacetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE GLYCOL DIACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40IGR8Y7QW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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